

spectroscopic characterization of 1,6-dimethyl-1H-indazole-5-boronic acid

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Compound of Interest

Compound Name: 1,6-Dimethyl-1H-indazole-5-boronic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1,6-Dimethyl-1H-indazole-5-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as **1,6-dimethyl-1H-indazole-5-boronic acid**, a versatile building block, are pivotal in the synthesis of complex pharmaceutical agents and functional materials.[1][2][3][4] Its indazole core is a privileged scaffold in medicinal chemistry, while the boronic acid moiety offers a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

This guide provides a multi-technique spectroscopic blueprint for the comprehensive characterization of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causality behind the analytical choices and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and both Vibrational (IR) and Electronic (UV-Vis) spectroscopy synergize to create a self-validating analytical workflow, ensuring the absolute integrity of the molecule's identity.

Molecular Structure of **1,6-Dimethyl-1H-indazole-5-boronic acid**

Caption: Chemical structure of **1,6-dimethyl-1H-indazole-5-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical environment of each nucleus. For a molecule like **1,6-dimethyl-1H-indazole-5-boronic acid**, a combination of ^1H , ^{13}C , and ^{11}B NMR, supported by 2D correlation experiments, is essential for unambiguous assignment.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO- d_6). The choice of DMSO- d_6 is strategic; its ability to form hydrogen bonds helps to sharpen the exchangeable $\text{B}(\text{OH})_2$ and any residual N-H protons, making them observable.[5]
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) spectrometer.[6]

- ^1H NMR: Acquire with a standard pulse program, referencing the spectrum to the residual solvent signal (DMSO- d_6 at δ 2.50 ppm).[5][7]
- ^{13}C NMR: Acquire with proton decoupling, referencing to the solvent signal (DMSO- d_6 at δ 39.52 ppm).[5][7]
- ^{11}B NMR: Acquire with proton decoupling, using $\text{BF}_3 \cdot \text{OEt}_2$ as an external reference (δ 0.0 ppm).
- 2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC/HMBC (C-H correlation) experiments to confirm assignments.[5][6]

Caption: Workflow for comprehensive NMR-based structural elucidation.

^1H NMR Data Interpretation

The proton spectrum provides the initial framework. The number of signals, their integration, multiplicity, and chemical shifts are all diagnostic.

Assignment	Predicted δ (ppm)	Multiplicity	Notes
H ₃	~8.1	Singlet (s)	Located on the pyrazole ring, typically downfield.[8]
H ₄	~7.8	Singlet (s)	Deshielded by the anisotropic effect of the fused ring system.
H ₇	~7.5	Singlet (s)	Aromatic proton on the indazole core.
N-CH ₃	~4.0	Singlet (s)	Methyl group attached to nitrogen; chemical shift is higher than a C-CH ₃ . [9]
C-CH ₃	~2.5	Singlet (s)	Aromatic methyl group, close to the reference solvent peak.
B(OH) ₂	~8.0	Broad Singlet (br s)	Exchangeable protons of the boronic acid. Position is concentration and water-dependent.

^{13}C NMR Data Interpretation

The ^{13}C spectrum reveals the carbon skeleton. The presence of nine distinct carbon signals would be expected.

Assignment	Predicted δ (ppm)	Notes
C ₃	~134	Corresponds to the C-H on the pyrazole part of the ring. [10]
C ₄	~120	Aromatic C-H.
C ₅	~130 (broad)	Carbon attached to the boron atom. The signal is often broadened due to quadrupolar relaxation of the attached boron nucleus.
C ₆	~140	Aromatic quaternary carbon attached to the methyl group.
C ₇	~110	Aromatic C-H, typically upfield in indazole systems. [10]
C _{3a} , C _{7a}	~125, ~142	Bridgehead carbons of the fused ring system.
N-CH ₃	~35	Aliphatic carbon attached to nitrogen. [9]
C-CH ₃	~20	Aliphatic carbon of the aromatic methyl group.

¹¹B NMR Data Interpretation

This experiment is crucial for confirming the state of the boronic acid.

- **Expected Chemical Shift:** A single, broad resonance is expected between δ 19-30 ppm.
- **Causality:** This chemical shift range is characteristic of a trigonal (sp² hybridized) boronic acid. If the compound were to form a tetrahedral boronate complex (e.g., with a diol solvent or upon addition of fluoride), this signal would shift significantly upfield to $\sim\delta$ 3-10 ppm.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight, serving as a primary check of identity, and offers structural clues through fragmentation analysis. An electrospray ionization (ESI) source is well-suited for this polar molecule.[\[11\]](#)

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution (~10 $\mu\text{g/mL}$) of the compound in a suitable solvent like methanol or acetonitrile/water.[\[12\]](#)
- **Instrumentation:** Analyze using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- **Mode:** Acquire spectra in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Expected Mass Spectrum Data

- **Molecular Formula:** C₉H₁₁BN₂O₂

- Exact Mass: 190.0914
- Observed Ion $[M+H]^+$: m/z 191.0987

m/z (Predicted)	Ion Identity	Notes
191.0987	$[M+H]^+$	The protonated molecular ion. This is the primary confirmation of the molecular weight.
173.0881	$[M+H - H_2O]^+$	Loss of a water molecule from the boronic acid moiety is a very common fragmentation pathway.
361.1805	$[2M - H_2O + H]^+$	Dimerization to form a boroxine anhydride in the gas phase is characteristic of boronic acids. [11] [12]

```
digraph "MS_Fragmentation" {
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  node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#EA4335"];

  M [label="[M+H]+ \nm/z = 191.0987", fillcolor="#4285F4", fontcolor="FFFFFF"];
  M_H2O [label="[M+H - H2O]+ \nm/z = 173.0881"];
  Dimer [label="[2M - H2O + H]+ \nm/z = 361.1805"];

  M -> M_H2O [label="- H2O"];
  M -> Dimer [label="+ M \n- H2O"];

}
```

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Vibrational Spectroscopy (FTIR): The Functional Group Fingerprint

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a rapid and effective method for identifying key functional groups.

Experimental Protocol: FTIR

- Sample Preparation:** The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
- Instrumentation:** Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm^{-1} .[\[13\]](#)

FTIR Data Interpretation

Frequency Range (cm ⁻¹)	Vibrational Mode	Significance
3400 - 3200 (broad)	O-H stretch	Confirms the presence of the hydroxyl groups of the boronic acid. The broadness is due to hydrogen bonding.
3100 - 3000	Aromatic C-H stretch	Indicates the presence of the indazole ring protons.
2980 - 2850	Aliphatic C-H stretch	Corresponds to the two methyl groups.
~1620, ~1500, ~1460	C=C aromatic ring stretch	Characteristic "fingerprint" vibrations for the aromatic indazole core. ^[14]
1380 - 1330	B-O stretch	A key vibration confirming the presence of the boronic acid C-B-O ₂ framework. ^[13]
~750	B-O-H out-of-plane bend	Another characteristic vibration for the boronic acid functional group.

Electronic Spectroscopy (UV-Vis): Probing the Conjugated System

UV-Visible spectroscopy provides information on the electronic transitions within the molecule, specifically the π -electron system of the indazole ring.

Experimental Protocol: UV-Vis

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Water can also be used, but the pH may affect the spectrum of the boronic acid.^{[15][16]}
- **Instrumentation:** Record the spectrum from ~200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

UV-Vis Data Interpretation

The spectrum is expected to be dominated by $\pi \rightarrow \pi^*$ transitions of the conjugated indazole system.

- **Expected λ_{max} :** Two primary absorption bands are predicted.
 - ~250-260 nm: A strong absorption band corresponding to the primary $\pi \rightarrow \pi^*$ transition of the aromatic system.
 - ~290-300 nm: A slightly weaker, longer-wavelength band, also from a $\pi \rightarrow \pi^*$ transition, characteristic of the bicyclic indazole heterocycle.
- **Causality:** The position and intensity of these bands are sensitive to substitution on the ring. The methyl and boronic acid groups act as auxochromes, modulating the electronic structure and thus the absorption wavelengths compared to the parent indazole molecule. The interaction of the boronic acid's Lewis acidic center with the solvent can also influence the spectrum.^[17]

Conclusion: A Synergistic Approach to Certainty

The spectroscopic characterization of **1,6-dimethyl-1H-indazole-5-boronic acid** is a case study in analytical synergy. While ¹H and ¹³C NMR provide the detailed map of the carbon-hydrogen framework, it is the combination with ¹¹B NMR and high-resolution mass spectrometry that provides absolute certainty in the identity and integrity of the boronic acid moiety and the overall molecular

formula. Vibrational and electronic spectroscopy act as rapid, confirmatory techniques, validating the presence of key functional groups and the expected electronic structure. Together, these methods form a robust, self-validating workflow that ensures the quality and identity of this critical chemical building block for its intended application in research and development.

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